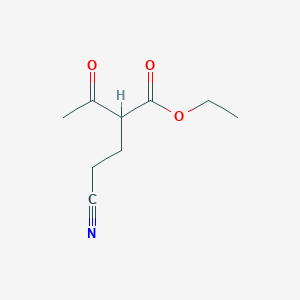

Ethyl 2-(2-cyanoethyl)-3-oxobutanoate

Overview

Description

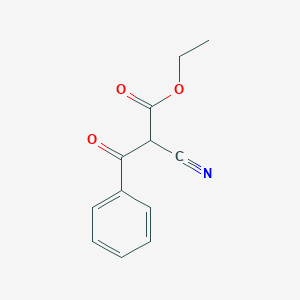

Ethyl 2-(2-cyanoethyl)-3-oxobutanoate is an organic compound that contains a carboxylate ester and a nitrile . It is a colorless liquid with a pleasant odor . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .

Synthesis Analysis

Ethyl 2-cyanoacrylate is prepared by condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer . This process involves the use of strong acids and results in a product that polymerizes easily due to its conjugated unsaturated groups .Molecular Structure Analysis

The empirical formula of Ethyl 2-cyanoacrylate is C6H7NO2 . It has a molar mass of 125.13 g/mol . The molecule is colorless in its liquid state .Chemical Reactions Analysis

Ethyl 2-cyanoacrylate polymerizes instantly in water . The small amount of moisture in air is enough to initiate polymerization . The polymer forms within a matter of minutes, creating a bond that is often stronger than the materials it joins .Physical And Chemical Properties Analysis

Ethyl 2-cyanoacrylate is a colorless liquid with a boiling point of 54–56 ºC at 3 torr . It polymerizes in water .Scientific Research Applications

Biodegradation and Fate in Environmental Systems

Research on the biodegradation and fate of gasoline ether oxygenates like Ethyl tert-butyl ether (ETBE), which shares structural similarities with Ethyl 2-(2-cyanoethyl)-3-oxobutanoate, in soil and groundwater, highlights the ability of microorganisms to degrade such compounds. These microorganisms utilize ETBE aerobically for carbon and energy or through cometabolism with alkanes as growth substrates. The initial aerobic biodegradation of ETBE involves hydroxylation, leading to several intermediate products. Despite the challenges due to the ether structure and slow degradation kinetics, certain genes facilitate the transformation of ETBE, indicating a potential for microbial remediation in contaminated environments (Thornton et al., 2020).

Chemical Recycling of Polymeric Materials

The chemical recycling of poly(ethylene terephthalate) (PET) is a relevant area of research that could offer insights into the recycling potential of related ester compounds like this compound. Studies have explored hydrolysis, both alkaline and acidic, to recover pure monomers from PET for repolymerization. Alkaline hydrolysis, in particular, has been performed in aqueous NaOH or non-aqueous KOH solutions, employing phase-transfer catalysts to enhance reaction efficiency under mild conditions. This research demonstrates the feasibility of chemically recycling ester-based polymers to their monomeric forms, potentially reducing the environmental impact of plastic waste (Karayannidis & Achilias, 2007).

Ethylene Inhibition in Postharvest Treatment

The use of compounds to inhibit ethylene action, such as 1-methylcyclopropene (1-MCP), offers a parallel to exploring similar applications for this compound. Ethylene plays a significant role in the ripening and senescence of fruits and vegetables. Inhibitors like 1-MCP can effectively delay these processes, improving postharvest quality and shelf-life. Research in this area focuses on understanding ethylene's role in plant physiology and developing technologies to mitigate its effects, thus enhancing the storage and transportation of agricultural products (Watkins, 2006).

Mechanism of Action

Target of Action

Ethyl 2-(2-cyanoethyl)-3-oxobutanoate, also known as Ethyl 2-cyanoacrylate (ECA), is primarily used as an adhesive . Its primary targets are surfaces that need to be bonded together. It is the active ingredient in most commercial superglues .

Mode of Action

ECA interacts with its targets by polymerizing rapidly in the presence of moisture . The small amount of moisture in the air is enough to initiate this polymerization . This reaction forms a strong bond within minutes, often stronger than the materials it joins .

Biochemical Pathways

The primary biochemical pathway involved in the action of ECA is the polymerization process . This process is initiated by the presence of moisture and results in the formation of a strong adhesive bond .

Pharmacokinetics

It’s worth noting that despite its strength, the polymer can be removed by soaking it in acetone or mild acids . Household products such as nail polish remover or lemon juice can be used for this purpose .

Result of Action

The result of ECA’s action is the formation of a strong, durable bond between the surfaces it is applied to . This bond forms within minutes and is often stronger than the materials it joins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ECA. For instance, the presence of moisture in the air can initiate the polymerization process . Additionally, the compound is classified as a flammable liquid and may cause skin and eye irritation, as well as respiratory irritation . Therefore, it should be used in a well-ventilated area and stored in a cool, dry place .

Safety and Hazards

Ethyl 2-cyanoacrylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Ethyl 2-cyanoacrylate is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . This reactivity is similar to that of esters of malonic acid . Future research and development may focus on exploring these properties further.

properties

IUPAC Name |

ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-13-9(12)8(7(2)11)5-4-6-10/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQTXHMZBZRXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90536949 | |

| Record name | Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10444-33-4 | |

| Record name | Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

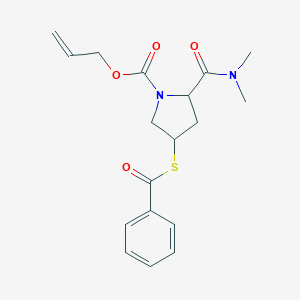

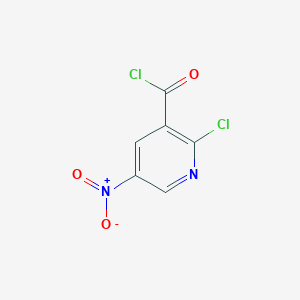

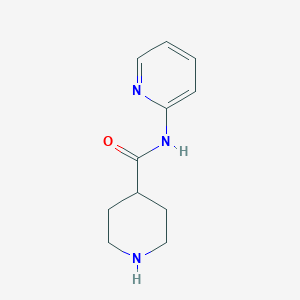

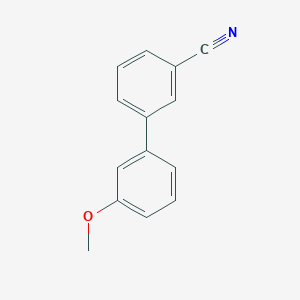

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)